
1H-Benzimidazole, 1-benzoyl-5,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core structure with a benzoyl group at the 1-position and methyl groups at the 5 and 6 positions. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- typically involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base, followed by methylation at the 5 and 6 positions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the benzoyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A related compound with similar structural features but lacking the benzoyl group.
1-Benzyl-5,6-dimethyl-1H-benzimidazole: Another derivative with a benzyl group instead of a benzoyl group.
Uniqueness: 1H-Benzimidazole, 1-benzoyl-5,6-dimethyl- is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence its reactivity, binding affinity, and overall biological activity .
Properties
CAS No. |
16109-46-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H14N2O/c1-11-8-14-15(9-12(11)2)18(10-17-14)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
DHAQHTRQAPZNJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


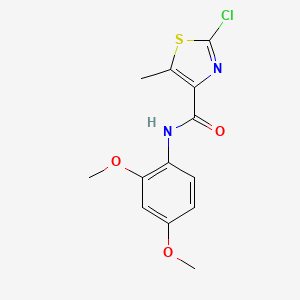
![1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11023569.png)
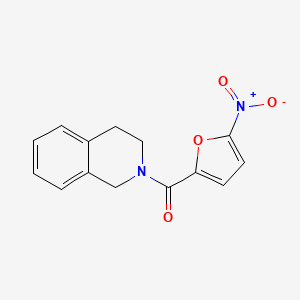
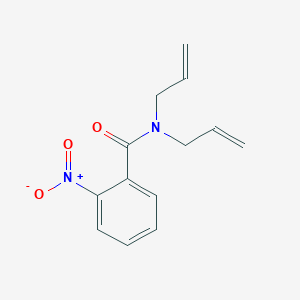
![Methyl 7-{2-[(4-nitrophenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate](/img/structure/B11023594.png)
![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(1H-indol-6-yl)acetamide](/img/structure/B11023598.png)
![1-[(4-Methyl-3-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11023601.png)
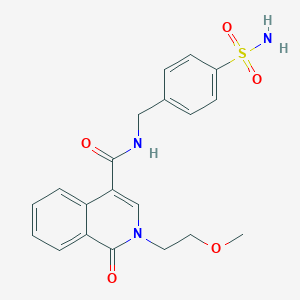

![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11023623.png)
![methyl N-[(2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetyl]phenylalaninate](/img/structure/B11023631.png)
![2-[3-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-oxopropyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11023639.png)
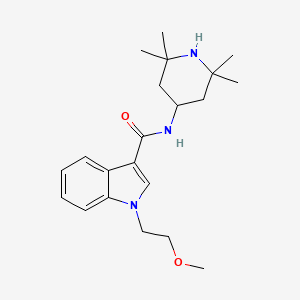
![N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11023656.png)
